An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-hydroxypyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-4-hydroxypyridine, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details a plausible multi-step synthetic pathway, provides detailed experimental protocols, and summarizes the key physical and predicted spectroscopic properties of the target molecule.
Synthesis of 3-Methyl-4-hydroxypyridine
A robust four-step synthesis of 3-Methyl-4-hydroxypyridine has been devised, commencing from the readily available starting material, 3-methylpyridine (3-picoline). The synthetic pathway involves an initial N-oxidation, followed by nitration of the pyridine ring, subsequent reduction of the nitro group to an amine, and concluding with a diazotization and hydrolysis to yield the desired 4-hydroxy functionality.
A schematic of the overall synthesis workflow is presented below.
Caption: Overall synthesis workflow for 3-Methyl-4-hydroxypyridine.
Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-1-oxide
This procedure is adapted from a well-established method for the oxidation of pyridine derivatives.
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Materials:
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3-Methylpyridine (3-picoline)
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Glacial Acetic Acid
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30% Hydrogen Peroxide
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40% aqueous Sodium Hydroxide
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Chloroform
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Anhydrous Sodium Carbonate
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Procedure:
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In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
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With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide.
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Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
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Remove the excess acetic acid and water under reduced pressure (30 mm).
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After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.
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Cool the residual mixture to 0–5°C in an ice-salt bath.
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Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.
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Extract the strongly alkaline solution with 2 L of chloroform.
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Dry the chloroform extracts with anhydrous sodium carbonate.
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Filter and concentrate the extracts by distillation under reduced pressure.
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Distill the product under vacuum (boiling point 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine-1-oxide.
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Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide
This nitration protocol is based on a standard procedure for pyridine N-oxides.
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Materials:
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3-Methylpyridine-1-oxide
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Concentrated Sulfuric Acid (sp. gr. 1.84)
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Fuming Yellow Nitric Acid (sp. gr. 1.50)
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Crushed Ice
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Sodium Carbonate Monohydrate
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Chloroform
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Anhydrous Sodium Sulfate
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Acetone
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Procedure:
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Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid in a 3-liter round-bottomed flask immersed in an ice-salt bath.
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Cool the resulting mixture to about 10°C and add 495 mL of fuming yellow nitric acid in 50-mL portions with shaking.
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Attach an efficient spiral condenser and place the flask in an oil bath.
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Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.
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After about 5 minutes, the rate of gas evolution will increase; remove the oil bath and control the vigorous reaction with an ice-water bath.
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Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
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Replace the oil bath and continue heating at 100–105°C for 2 hours.
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Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.
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Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.
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Allow the mixture to stand for 3 hours to expel nitrogen oxides.
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Collect the yellow solid by suction filtration, wash thoroughly with water, and dry on the filter.
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Extract the solid twice with 400–500 mL portions of boiling chloroform. Use the combined extracts to extract the aqueous filtrates. Repeat the extraction of the aqueous filtrates with several fresh 500-mL portions of chloroform.
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Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
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Dissolve the residue in 1.5 L of boiling acetone, treat with decolorizing carbon, filter, and cool to yield the product.
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Step 3: Synthesis of 3-Methyl-4-aminopyridine
This reduction method is adapted from the synthesis of 4-aminopyridine from its corresponding N-oxide.[1]
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Materials:
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3-Methyl-4-nitropyridine-1-oxide
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Iron powder
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25-30% Sulfuric Acid
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Sodium Carbonate
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Ethyl Acetate
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Procedure:
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In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-methyl-4-nitropyridine-1-oxide in an aqueous solution of 25-30% sulfuric acid.
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Heat the mixture and add iron powder portion-wise, maintaining a gentle reflux. The reaction is exothermic and the rate of addition should be controlled to prevent excessive frothing.
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After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
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Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate until the pH is basic.
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Filter the mixture to remove iron salts.
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Extract the filtrate with ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-methyl-4-aminopyridine.
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The product can be further purified by recrystallization or column chromatography.
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Step 4: Synthesis of 3-Methyl-4-hydroxypyridine
This procedure is based on the diazotization of 4-aminopyridine.[2]
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Materials:
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3-Methyl-4-aminopyridine
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Concentrated Sulfuric Acid (98%)
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Butyl Nitrite
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Barium Hydroxide solution
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Carbon Dioxide (gas or dry ice)
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Procedure:
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In a three-neck flask, slowly add concentrated sulfuric acid to water at 20-40°C to prepare a dilute sulfuric acid solution.
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Cool the solution to 0-20°C and add 3-methyl-4-aminopyridine.
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Slowly add butyl nitrite over approximately 2 hours, strictly controlling the temperature. Monitor the reaction until completion (e.g., by TLC or disappearance of the starting material).
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Transfer the resulting diazonium salt solution to a larger flask, dilute with water, and neutralize by adding a barium hydroxide solution. Control the reaction temperature at 30-60°C until the pH of the solution is 7.5-8.
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Add carbon dioxide to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.
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Filter the mixture and wash the solid. The filtrate contains the crude 3-Methyl-4-hydroxypyridine.
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The crude product can be purified by recrystallization or column chromatography.
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Characterization of 3-Methyl-4-hydroxypyridine
Physical Properties
The known physical properties of 3-Methyl-4-hydroxypyridine are summarized in the table below.
| Property | Value |
| CAS Number | 22280-02-0 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Light yellow to dark yellow solid |
| Melting Point | ca. 168°C |
| Boiling Point (Predicted) | 359.1 ± 22.0 °C |
| Density (Predicted) | 1.120 ± 0.06 g/cm³ |
| pKa (Predicted) | 5.59 ± 0.18 |
| Solubility | Slightly soluble in DMSO and Methanol |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | H-6 |
| ~7.8 | s | 1H | H-2 |
| ~6.3 | d | 1H | H-5 |
| ~2.2 | s | 3H | -CH₃ |
| ~11.0 | br s | 1H | -OH |
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 |
| ~145 | C-2 |
| ~140 | C-6 |
| ~120 | C-3 |
| ~110 | C-5 |
| ~15 | -CH₃ |
Predicted FT-IR Spectrum (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1640 | Strong | C=O stretch (pyridone tautomer) |
| ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Medium | C-O stretch |
| ~850 | Medium | C-H out-of-plane bending |
Predicted Mass Spectrum (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 109 | High | [M]⁺ |
| 81 | Medium | [M - CO]⁺ |
| 80 | Medium | [M - CHO]⁺ |
| 53 | Medium | [C₄H₃N]⁺ |
Logical Relationships in Synthesis
The progression of the synthesis relies on the controlled modification of the pyridine ring's reactivity. The initial N-oxidation activates the ring for electrophilic substitution, and the subsequent reduction and diazotization allow for the introduction of the desired functional groups.
